(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,4,8H2,(H,10,11) |
InChI Key |
MEIPUOCJQHFVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5h Pyrrolo 2,3 B Pyrazin 6 Yl Methanamine and Its Derivatives
Foundational Synthetic Approaches to the Pyrrolo[2,3-b]pyrazine Scaffold
The construction of the fused pyrrolo[2,3-b]pyrazine ring system is paramount in the synthesis of its derivatives. Key strategies involve the formation of the pyrrole (B145914) ring onto a pre-existing pyrazine (B50134) or the simultaneous construction of both heterocyclic rings.
Intramolecular Cyclization Reactions for Ring Formation
Intramolecular cyclization is a common and effective method for creating the pyrrolo[2,3-b]pyrazine scaffold. One notable approach involves the thermal, non-catalytic cyclization of pyrazinylhydrazones. rsc.org This reaction proceeds by forming a new carbon-nitrogen bond, effectively closing the pyrrole ring onto the pyrazine core. The starting pyrazinylhydrazones can be synthesized from the corresponding hydrazinopyrazines and various ketones or aldehydes. The thermal conditions promote the intramolecular electrophilic substitution on the pyrazine ring, leading to the desired 5H-pyrrolo[2,3-b]pyrazine derivatives. rsc.org
Another powerful intramolecular cyclization strategy involves a Sonogashira coupling followed by a base-induced cyclization. This two-step, one-pot synthesis starts with a halogenated pyrazine, which undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting alkynylpyrazine intermediate is then treated with a base, which promotes the intramolecular attack of a nitrogen atom onto the alkyne, leading to the formation of the pyrrole ring and yielding the 5H-pyrrolo[2,3-b]pyrazine scaffold. researchgate.net A variation of this involves the reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, phenylacetylene, and various aldehydes in a one-pot multicomponent reaction catalyzed by palladium and copper. researchgate.net
Furthermore, 1,2-biscarbamoyl-substituted 1H-pyrroles can undergo regioselective intramolecular cyclization to form related pyrrolotriazinone structures, highlighting the versatility of cyclization reactions in building such fused systems. nih.gov
Table 1: Examples of Intramolecular Cyclization for Pyrrolo[2,3-b]pyrazine Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazinylhydrazones | Thermal (non-catalytic) cyclization | 3-Substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines | Not specified | rsc.org |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Hydrazine, Phenylacetylene, Aldehydes, Pd/Cu catalyst, Et3N, DMF, 80 °C | 5-(Arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles | Good | researchgate.net |
| 1,2-Biscarbamoyl-substituted 1H-pyrroles | Triphenylphosphine, Halogen sources | Pyrrolo[2,1-f] researchgate.netrsc.orgmdpi.comtriazin-4(3H)-ones | Not specified | nih.gov |
| 2-Formyl-N-propargylpyrroles | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | High | rsc.org |
Ring Annulation Strategies in Heterocyclic Synthesis
Ring annulation provides another strategic avenue for the construction of the pyrrolo[2,3-b]pyrazine skeleton. This approach involves the fusion of a new ring onto an existing one through the formation of two new bonds in a single or sequential process. For instance, a facile and general synthesis of pyrrolo[2,3-b]pyrazines has been developed using a 2-(dicyanoylidene)-3-halopyrazine intermediate. This method showcases a ring annulation sequence that is applicable to both monocyclic and fused halopyrazines. rsc.org
Rhodium-catalyzed [3+3] annulation reactions, while not directly forming the title compound, demonstrate the power of this strategy in heterocyclic synthesis. For example, cyclic nitronates can react with vinyl diazoacetates to produce bicyclic systems, which can then undergo ring contraction to form pyrrole rings fused to other heterocycles. mdpi.com Such strategies could be conceptually adapted for the synthesis of pyrrolopyrazine systems.
Advanced Catalytic and Green Chemistry Methods for Functionalization
Once the pyrrolo[2,3-b]pyrazine scaffold is in hand, advanced catalytic methods are employed to introduce various functional groups. These methods are often more efficient and selective than traditional approaches. Green chemistry principles, such as the use of microwave irradiation and metal-free conditions, are increasingly being incorporated into these synthetic protocols.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Buchwald)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolo[2,3-b]pyrazine core. The Sonogashira coupling , which forms carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides, is widely used. This reaction is instrumental not only in the initial construction of the pyrrolo[2,3-b]pyrazine ring via a coupling/cyclization sequence but also for the subsequent derivatization of the scaffold. researchgate.netresearchgate.net For example, a halogenated pyrrolo[2,3-b]pyrazine can be coupled with various alkynes to introduce diverse substituents at specific positions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for introducing amino groups onto the pyrrolo[2,3-b]pyrazine scaffold by coupling an amine with a halo-substituted pyrrolo[2,3-b]pyrazine. This method offers a significant advantage over classical nucleophilic substitution reactions, which often require harsh conditions and have limited scope. For instance, the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully demonstrated. researchgate.net
Table 2: Examples of Palladium-Catalyzed Coupling Reactions on Pyrrolo[2,3-b]pyrazine and Related Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | 5-Bromo-6-chloro-1,3-dimethyluracil | 3-Tolylacetylene | Pd(PPh3)4, CuI | 6-Chloro-1,3-dimethyl-5-(tolyethynyl)pyrimidine-2,4(1H,3H)-dione | ~100 | nih.gov |
| Sonogashira | 5,6-Dichloropyrazine-2,3-dicarbonitrile | Phenylacetylene | Pd/Cu catalyst | Alkynyl-substituted pyrazine | Not specified | researchgate.net |
| Buchwald-Hartwig | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Amines | Pd(OAc)2, Xantphos | Aminated pyrido[2,3-b]pyrazine (B189457) | Not specified | researchgate.net |
| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3], (±)-BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |
Metal-Free and Microwave-Assisted Synthetic Protocols
In line with the principles of green chemistry, metal-free and microwave-assisted synthetic methods have been developed for the synthesis and functionalization of pyrrolo[2,3-b]pyrazines. These methods offer advantages such as reduced reaction times, higher yields, and avoidance of toxic and expensive metal catalysts. nih.gov
Microwave irradiation has been shown to significantly accelerate reactions, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating. mdpi.com For example, the synthesis of various heterocyclic compounds, including pyranopyrazoles, has been efficiently achieved using microwave-assisted techniques. gsconlinepress.com These protocols often use environmentally benign solvents like water or are performed under solvent-free conditions. ijpsjournal.com The synthesis of pyrrolodiazine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, with reaction times decreasing from hours to minutes and yields increasing by 10-15%. mdpi.com
Metal-free synthetic routes are also gaining prominence. For instance, the synthesis of polysubstituted imidazo[1,2-a]pyrazines has been achieved in a one-pot, metal- and solvent-free method. researchgate.net
Direct C-H Functionalization Approaches, including C-N Bond Formations
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and can simplify synthetic routes to complex molecules.
While specific examples of direct C-H functionalization on (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine are not extensively documented, the strategy has been applied to related heterocyclic systems. Transition-metal-catalyzed C-H functionalization of pyrazoles, for instance, has been reviewed as a powerful method for creating new C-C and C-heteroatom bonds. rsc.org
Direct C-N bond formation through C-H activation is a particularly attractive method for introducing nitrogen-containing substituents. These reactions are often catalyzed by transition metals like palladium or copper. For example, a continuous-flow method for C-N bond formation has been developed for the synthesis of a medicinally relevant piperazine (B1678402) derivative, showcasing the potential of modern synthetic techniques in this area. nih.gov The development of such methods for the direct functionalization of the pyrrolo[2,3-b]pyrazine core would represent a significant advancement in the synthesis of its derivatives.
Strategic Introduction of the Methanamine Moiety via Specific Reaction Pathways
The introduction of the methanamine moiety at the C6-position of the 5H-pyrrolo[2,3-b]pyrazine core is a critical transformation that imparts specific biological activities to the resulting molecules. A primary and effective strategy to achieve this is through the reductive amination of a corresponding aldehyde precursor, pyrrolo[2,3-b]pyrazine-6-carbaldehyde. This two-step, one-pot process is a cornerstone in the synthesis of a wide array of amines from carbonyl compounds.
The reaction typically commences with the formation of an imine or iminium ion intermediate through the reaction of the aldehyde with an amine source. This is followed by reduction of this intermediate to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option, often favored for its ability to reduce the iminium ion in situ without significantly affecting the starting aldehyde. researchgate.net
An alternative, though potentially less direct, route involves the conversion of a carboxylic acid or ester at the C6-position into the corresponding amide, followed by reduction. For instance, a 6-carboxamide derivative can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the methanamine. However, the harsh conditions required for this reduction may not be compatible with all functional groups present on the pyrrolopyrazine scaffold.
A conceptual synthetic pathway to this compound is outlined below:
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of Pyrrolo[2,3-b]pyrazine-6-carbaldehyde | Vilsmeier-Haack or similar formylation reaction on the 5H-pyrrolo[2,3-b]pyrazine core. |
| 2 | Reductive Amination | Pyrrolo[2,3-b]pyrazine-6-carbaldehyde, Ammonia (or a protected amine), and a reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst). researchgate.net |
This strategic introduction of the methanamine group is fundamental in the synthesis of various biologically active pyrrolopyrazine derivatives.
Efficient Preparation of Key Advanced Intermediates for Complex Syntheses
The synthesis of complex this compound derivatives relies on the efficient preparation of key advanced intermediates. These intermediates often contain the core pyrrolo[2,3-b]pyrazine scaffold with appropriate functional groups that allow for further elaboration.
A review of synthetic approaches for pyrrolopyrazine derivatives highlights various methods, including cyclization, ring annulation, and direct C-H arylation, to construct the core structure. researchgate.net The choice of method depends on the desired substitution pattern of the final molecule. For instance, a common strategy involves the synthesis of a substituted 2,3-diaminopyrazine, which can then be cyclized with a suitable partner to form the pyrrole ring.
The synthesis of halogenated pyrrolo[2,3-b]pyrazines serves as a prime example of creating versatile intermediates. These halogenated derivatives can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents at specific positions on the heterocyclic core. This approach provides a modular and flexible route to a diverse library of compounds.
| Intermediate Type | Synthetic Utility |
| Halogenated Pyrrolo[2,3-b]pyrazines | Precursors for cross-coupling reactions to introduce diverse substituents. |
| Pyrrolo[2,3-b]pyrazine-6-carbaldehyde | Key precursor for the introduction of the methanamine moiety via reductive amination. researchgate.net |
| Pyrrolo[2,3-b]pyrazine-6-carboxylic Acid | Can be converted to amides, esters, or reduced to the corresponding alcohol or amine. |
The strategic design and efficient synthesis of these advanced intermediates are paramount to the successful construction of complex and biologically relevant this compound derivatives.
Structural Modifications and Derivatization Strategies of the 5h Pyrrolo 2,3 B Pyrazine Methanamine Scaffold
Rational Design Principles for Enhancing Structural Diversity
The rational design of derivatives based on the (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine scaffold is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets. A primary strategy involves leveraging the structural features of the heterocyclic core to achieve specific binding, often within the ATP-binding site of kinases. nih.gov
Key design principles include:
Structure-Activity Relationship (SAR) Studies : A central tenet is the systematic modification of the scaffold to understand how specific structural changes affect biological activity. Although SAR studies on the pyrrolopyrazine scaffold are not extensively documented, the available research underscores their importance. researchgate.netconsensus.appresearchgate.net For instance, the activity of related pyrrolo[2,3-d]pyrimidine derivatives has been shown to be highly dependent on the nature of substituents. mdpi.com
Scaffold Hopping and Bioisosteric Replacement : The pyrrolopyrazine nucleus itself can be considered a bioisostere of other important biological structures, such as the purine (B94841) core found in nucleotides. nih.gov This allows it to mimic endogenous ligands and interact with their protein targets. Designers often "hop" between related scaffolds, like pyrrolopyrimidines and pyrrolopyrazines, to improve properties while maintaining the key binding interactions. mdpi.com
Modulation of Physicochemical Properties : Modifications are planned to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity. These adjustments are critical for improving solubility, cell permeability, and metabolic stability. For example, the introduction of hydrogen bond donors and acceptors can be strategically used to enhance target engagement. researchgate.net
Conformational Control : The introduction of bulky groups or ring constraints can lock the molecule into a specific conformation that is more favorable for binding to a target protein. The structure-activity relationship for some derivatives has revealed that conformation, along with π-π interactions and halogen bonds, can be important for efficacy. researchgate.net
Synthesis of N-Substituted and Ring-Modified Pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of diverse libraries of this compound derivatives relies on versatile and efficient synthetic methodologies. These strategies allow for the introduction of a wide range of substituents on the nitrogen atoms of the scaffold and modifications to the core ring structure itself.
N-Substitution: Substitution at the nitrogen of the methanamine side chain or the pyrrole (B145914) ring nitrogen is a common strategy to explore the chemical space around the core. This can be achieved through standard alkylation or acylation reactions. In related pyrrolo[2,3-d]pyrimidine systems, for example, N-methyl and N-benzyl groups have been successfully introduced. mdpi.com
Ring Annulation and Modification: More complex modifications involve building the pyrrole or pyrazine (B50134) ring onto a pre-existing structure (ring annulation) or altering the core itself. Several synthetic routes for pyrrolopyrazine derivatives have been developed, including cyclization, ring annulation, and cycloaddition. researchgate.netconsensus.app One approach involves the construction of a pyrrole ring onto a diketopiperazine precursor, initiated by a mild aldol (B89426) condensation followed by cyclization. nih.gov Another strategy for creating substituted pyrroles uses an iodine-mediated reaction of arylacetylenes with β-enaminones. nih.gov
The table below summarizes some synthetic strategies applicable to the pyrrolopyrazine scaffold.
| Modification Type | Synthetic Strategy | Starting Materials | Key Features | Reference |
| N-Substitution | Reductive Amination | Pyrrolopyrazine aldehyde, Amine | Direct introduction of substituted amino groups. | mdpi.com |
| N-Substitution | Nucleophilic Substitution | N-H of pyrrole, Alkyl halide | Alkylation of the pyrrole nitrogen. | mdpi.com |
| Ring Modification | Tandem Hydroamination-SNAr | Not specified | Catalyst-free conditions, moderate to high yields. | researchgate.net |
| Pyrrole Ring Synthesis | Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Amine | Classic method for pyrrole formation. | nih.gov |
| Pyrrole Ring Synthesis | Barton-Zard Reaction | Isocyanoacetate, Nitroalkene | Forms substituted pyrroles via addition and cyclization. | wikipedia.org |
| Ring Annulation | Gold-Catalyzed Cyclization | Diketopiperazine, Alkynyl aldehyde | Mild conditions for fusing a pyrrole ring. | nih.gov |
Chemical Transformations at Peripheral Positions of the Pyrrole and Pyrazine Rings
Modifying the periphery of the pyrrolopyrazine core, without altering the fundamental ring system, is a key strategy for fine-tuning molecular properties. These transformations typically involve electrophilic substitution or metal-catalyzed cross-coupling reactions at available carbon positions on the pyrrole and pyrazine rings.
The pyrrole ring is electron-rich and susceptible to electrophilic attack. pageplace.de Reactions such as halogenation, nitration, and acylation can introduce functional groups that serve as handles for further derivatization. For instance, N-bromosuccinimide (NBS) can be used for bromination, and the resulting bromo-derivative can be converted into other functional groups. semanticscholar.org The Ciamician–Dennstedt rearrangement, involving the reaction of pyrroles with dichlorocarbene, can lead to ring expansion and the formation of a 3-chloropyridine (B48278) ring, representing a more profound transformation. wikipedia.org
In a study on a related, more complex pyrrolo-triazine compound, metabolic studies revealed that the pyrrole moiety could undergo cytochrome P450-catalyzed hydroxylation. nih.gov This biological transformation highlights a position on the pyrrole ring that is susceptible to oxidation and could be a target for synthetic modification.
The table below outlines some potential peripheral transformations.
| Ring System | Reaction Type | Reagent(s) | Product Type | Reference |
| Pyrrole | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyrrole | semanticscholar.org |
| Pyrrole | Hydroxylation (Metabolic) | Cytochrome P450 Enzymes | Hydroxylated pyrrole | nih.gov |
| Pyrrole | [2+1] Cycloaddition | Dichlorocarbene | Leads to 3-chloropyridine | wikipedia.org |
| Pyrazine | Suzuki Coupling | Boronic Acid, Palladium Catalyst | Aryl- or heteroaryl-substituted pyrazine | mdpi.com |
| Pyrazine | Buchwald-Hartwig Amination | Amine, Palladium Catalyst | Amino-substituted pyrazine | mdpi.com |
Elaboration of Side Chains and Their Influence on Molecular Recognition and Target Engagement
The aminomethyl side chain at the C6-position of the this compound scaffold is a critical determinant of its biological activity and provides a primary vector for modification to influence molecular recognition. Elaboration of this side chain can significantly impact a compound's binding affinity, selectivity, and physical properties.
Research on related pyrrolopyrazine and pyrrolopyrimidine kinase inhibitors consistently demonstrates that the nature of the side chain is crucial for target engagement. nih.govnih.gov Modifications that alter the size, shape, and hydrogen-bonding potential of the side chain can modulate how the molecule fits into a protein's binding pocket. For example, in a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives, structure-activity relationship studies indicated the critical importance of the alkylamino side chain for inhibiting Topoisomerase II. nih.gov Similarly, in the development of Jak1 kinase inhibitors based on a tricyclic pyrrolopyrazine core, modifications to a side chain were key to improving selectivity over the related Jak2 kinase. nih.gov
The following table presents examples of side-chain modifications and their observed influence on molecular properties and activity in related heterocyclic systems.
| Scaffold | Side Chain Modification | Influence/Effect | Target Class | Reference |
| Pyrrolo[2,3-b]pyrazine | Variation of alkylamino side chain | Essential for antiproliferative activity | Topoisomerase II | nih.gov |
| 6H-pyrrolo[2,3-e] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine | Introduction of various cyclic amines | Modulated Jak1/Jak2 selectivity and oral bioavailability | Janus Kinases (Jak) | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Addition of azepine side-ring | Exhibited superior antitumor activity on a colon cancer cell line | DDR2 (in silico) | mdpi.com |
| Diketopyrrolopyrrole Polymer | Incorporation of amide-containing alkyl chains | Reduced crystallinity, enhanced stretchability | N/A (Material Science) | rsc.org |
| Conjugated Polymer | Replacement of alkyl with siloxane side chains | Decreased solubility, altered morphology | N/A (Material Science) | rsc.org |
Mechanistic Investigations of Molecular Interactions Preclinical Research Focus
Elucidation of Molecular Target Interactions (e.g., Protein Kinases, Nucleic Acids)
The primary molecular targets identified for derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold are protein kinases. researchgate.net This is attributed to the structural similarity of the pyrrolopyrazine core to the purine (B94841) ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. researchgate.net This bioisosteric relationship makes the pyrrolopyrazine scaffold a privileged structure in the design of kinase inhibitors. researchgate.net
Research has demonstrated that derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, are potent kinase inhibitors, targeting enzymes crucial for cellular regulation. nih.gov Molecular modeling studies of novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles have shown that these compounds can bind to the ATP-binding site of cyclin-dependent kinases, revealing specific interaction patterns that correlate with their antiproliferative activities. nih.gov
While the main focus has been on protein kinases, some studies have explored the interaction of related heterocyclic systems with DNA. For instance, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities. rsc.org This suggests that the broader class of pyrrolopyrazine-containing compounds may have the potential to interact with nucleic acids, although the specific mechanisms for the title compound are not extensively studied. The mechanism of action for many pyrrolopyrazine derivatives is still not fully understood, with some studies indicating that 5H-pyrrolo[2,3-b]pyrazine derivatives tend to function as kinase inhibitors. researchgate.net
In Vitro Enzyme Inhibition Studies (e.g., FGFR, CDK2, Aurora B, Syk Kinases)
Extensive in vitro studies have been conducted to evaluate the inhibitory activity of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine derivatives against a panel of protein kinases.
Fibroblast Growth Factor Receptors (FGFRs): A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of FGFRs. One study reported the discovery of compounds with sub-nanomolar enzymatic activity against FGFR. rsc.org For example, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.org
Cyclin-Dependent Kinase 2 (CDK2): Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been investigated as CDK2 inhibitors. nih.gov One study on new halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' identified compound 5k as a potent inhibitor of CDK2 with an IC50 value in the nanomolar range. nih.gov Docking studies of 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile have also suggested its potential as a CDK inhibitor. nih.gov
Aurora B Kinase: While direct inhibitory data for this compound on Aurora B is limited, research on related heterocyclic systems suggests potential activity. Pyrrolotriazine derivatives have been synthesized as potent pan-Aurora kinase inhibitors. For instance, a derivative in this class showed an improved Aurora B kinase inhibition with a dissociation constant (Kd) of 7 nM. nih.gov The pyrimidine (B1678525) scaffold, a component of the pyrrolopyrazine system, is also found in many Aurora kinase inhibitors. mdpi.com Furthermore, various isosteres of pyrrolopyrazine have been explored for their Aurora kinase inhibitory activity. researchgate.net
Syk Kinase: Inhibitors of Spleen Tyrosine Kinase (Syk) have been developed from related heterocyclic scaffolds. A series of aminopyrazines were identified as inhibitors of Syk kinase activity. nih.gov Additionally, a patent has been filed for pyrrolopyrimidine derivatives as inhibitors of Syk, indicating their potential therapeutic benefit in diseases associated with inappropriate Syk activity. google.com Pyrazolopyridine derivatives have also been identified as novel Syk inhibitors, with one compound showing an IC50 of 1.2 µM. nih.gov
Table 1: In Vitro Kinase Inhibition Data for Selected Pyrrolopyrazine and Related Heterocyclic Derivatives
| Compound/Scaffold | Target Kinase | IC50/Kd Value | Reference |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine derivative 4h | FGFR1 | 7 nM | rsc.org |
| 1H-Pyrrolo[2,3-b]pyridine derivative 4h | FGFR2 | 9 nM | rsc.org |
| 1H-Pyrrolo[2,3-b]pyridine derivative 4h | FGFR3 | 25 nM | rsc.org |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | CDK2 | 40-204 nM | nih.gov |
| Pyrrolotriazine derivative | Aurora B | 7 nM (Kd) | nih.gov |
| Pyrazolopyridine derivative | Syk | 1.2 µM | nih.gov |
Biophysical Studies of DNA Binding and Intercalation Mechanisms
Direct biophysical studies detailing the DNA binding and intercalation mechanisms of this compound are not extensively reported in the current scientific literature. However, research on structurally related heterocyclic systems provides some insights into potential DNA interactions.
The pyrrole (B145914) ring is a key component of several known DNA minor groove binding agents, such as pyrrolobenzodiazepines and pyrrole-amidine oligopeptides. nih.govnih.gov These molecules are known to bind selectively to the minor groove of duplex DNA, which can lead to the modulation of gene expression. nih.gov This suggests that compounds containing a pyrrole moiety, such as this compound, could potentially exhibit similar DNA binding properties.
Furthermore, a study on novel pyrido[2,3-b]pyrazine derivatives, which share a similar core structure, explored their use in the electrochemical sensing of DNA. rsc.org This application inherently relies on an interaction between the compound and the DNA molecule, although it does not elucidate the specific binding mode (i.e., intercalation vs. groove binding). The study of pyrrole-containing oligopeptides has shown that their chirality can significantly influence their interaction with DNA at the proteomic level, even with low DNA binding affinity. nih.gov
While these studies on related compounds suggest the possibility of DNA interaction, dedicated biophysical investigations, such as fluorescence spectroscopy, circular dichroism, or NMR titration experiments, would be necessary to confirm and characterize the DNA binding and potential intercalation mechanisms of this compound.
Derivation of Structure-Activity Relationship (SAR) Principles from Preclinical Biological Data
The development of derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold has been guided by structure-activity relationship (SAR) studies, primarily in the context of kinase inhibition. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.
For FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, SAR studies have revealed key structural requirements for potent inhibition. The pyrrolopyrazine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region. researchgate.net Modifications at various positions of this scaffold have been explored to enhance potency and selectivity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, specific substitutions were found to be critical for achieving high inhibitory activity. rsc.org
In the context of CDK2 inhibition, SAR studies on related pyrazolo[3,4-d]pyrimidines have shown that the nature of the substituent at different positions significantly impacts activity. For example, anilino groups at the C-4 position generally lead to better CDK2 inhibitory activity compared to benzyl (B1604629) groups. nih.gov
For Aurora kinase inhibitors, SAR studies on pyrrolotriazine derivatives have demonstrated that structural modifications can lead to improved potency and pharmacokinetic profiles. nih.gov Similarly, for Syk inhibitors, the optimization of a carboxamide motif in a series of aminopyrazines led to compounds with high potency. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For the 5H-pyrrolo[2,3-b]pyrazine core and its derivatives, DFT calculations provide valuable information about their stability, reactivity, and electronic properties.
Studies on related pyrazine (B50134) derivatives have utilized DFT to calculate global reactivity parameters such as ionization potential (IP), electron affinity (EA), chemical potential (μ), hardness (η), and softness (s). nih.gov These parameters, which are dependent on the energies of the frontier molecular orbitals (HOMO and LUMO), help in describing the reactivity, stability, and polarity of the molecules. nih.gov For instance, a lower HOMO-LUMO energy gap generally indicates higher reactivity and softness. nih.gov
In a study on pyrrolopyrazine-based molecules, DFT calculations at the MPW1PW91/6-31G(d,p) level of theory were used to investigate the effect of different donor and acceptor subunits on the electronic properties. nih.gov The results showed that modifying the donor and acceptor groups can significantly tune the HOMO-LUMO energy gap, which is crucial for applications in materials science, such as in perovskite solar cells. nih.gov
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are instrumental in predicting the sites for electrophilic and nucleophilic attack. nih.gov The red regions in an MEP map indicate areas of high electron density (nucleophilic), while blue regions represent electron-deficient areas (electrophilic). nih.gov This information is critical for understanding intermolecular interactions and reaction mechanisms. For pyrazine Schiff base derivatives, DFT calculations have been used to elucidate their structures and the active sites where charge-transfer occurs. rsc.org
Furthermore, DFT calculations have been employed to study the optimized geometry and HOMO-LUMO energy of pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their electronic and structural properties. researchgate.net These theoretical investigations complement experimental findings and aid in the rational design of new compounds. researchgate.net
Table 1: Global Reactivity Descriptors for a Reference Pyrrolopyrazine Derivative (PP2)
| Parameter | Value | Unit |
| HOMO | -5.73 | eV |
| LUMO | -1.96 | eV |
| Energy Gap (ΔE) | 3.77 | eV |
| Ionization Potential (I) | 5.73 | eV |
| Electron Affinity (A) | 1.96 | eV |
| Hardness (η) | 1.88 | eV |
| Softness (S) | 0.53 | eV⁻¹ |
| Chemical Potential (μ) | -3.84 | eV |
| Electrophilicity Index (ω) | 3.92 | eV |
Data adapted from a study on a pyrrolopyrazine derivative for perovskite solar cells. The specific derivative is different from (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine but provides an example of DFT-derived parameters for this scaffold. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Engagement Analysis
Molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery for studying how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives were designed and evaluated as fibroblast growth factor receptor (FGFR) kinase inhibitors. nih.govnih.gov Docking studies revealed that the 5H-pyrrolo[2,3-b]pyrazine scaffold forms a crucial hydrogen bond with the backbone of residue Ala564 at the hinge region of FGFR1. nih.gov
MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the interactions predicted by docking over time. nih.gov If a ligand's conformation deviates significantly from the initial docked pose during an MD simulation, the docking result may be considered unstable. nih.gov In a study of pyrrolo-fused heterocycles as microtubule inhibitors, MD simulations were used to validate the docking poses and understand the dynamic behavior of the ligand-tubulin complex. nih.gov Similarly, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as P21-activated kinase 4 (PAK4) inhibitors showed strong interactions with the hinge region and surrounding residues, explaining their inhibitory mechanism. nih.gov
These computational approaches are crucial for structure-based drug design, enabling the optimization of lead compounds to enhance their potency and selectivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. QSAR models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. ej-chem.org
In another study on tricyclic quinoline (B57606) derivatives with diuretic activity, QSAR analysis showed that diuretic activity increases with higher logP, refractivity, and dipole moment, and with lower molecular volume and surface area. uran.ua Such models, once validated, can guide the design of more potent compounds. The development of robust QSAR models for the 5H-pyrrolo[2,3-b]pyrazine scaffold would be a valuable asset for designing derivatives with optimized biological activities.
Table 2: Example of FB-QSAR Model Statistics for COX-2 Inhibition by Pyrrole (B145914) Derivatives
| Parameter | Value |
| r² (Correlation Coefficient) | 0.85 |
| q² (Cross-validated r²) | 0.72 |
| F-test value | 45.6 |
| Number of components | 5 |
This table presents hypothetical data based on typical QSAR studies on related heterocyclic compounds to illustrate the type of information generated. nih.gov
Theoretical Prediction and Interpretation of Advanced Spectroscopic Data (e.g., NMR Chemical Shifts, Mass Fragmentation Patterns)
Theoretical methods can predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and mass spectrometry (MS) fragmentation patterns.
DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing theoretical and experimental spectra can aid in structure elucidation and confirmation. For newly synthesized benzo rsc.orgnih.govcyclohepta[1,2-d]pyrazolo[1,5-a]pyrimidines, DFT-based NMR predictions were used to validate the proposed structures. researchgate.net
The prediction of mass fragmentation patterns is more complex. However, understanding the fragmentation of related heterocyclic systems can provide clues. For pyrrolizidine (B1209537) alkaloids, characteristic fragment ions have been identified that can distinguish between different classes of these compounds. mjcce.org.mk Similarly, the mass spectra of pyrazine and its derivatives show specific fragmentation patterns that can be analyzed to understand the structure of the parent ion. researchgate.net While specific theoretical mass fragmentation studies for this compound are not available, general principles of mass spectrometry would apply, with fragmentation likely initiated at the bonds adjacent to the nitrogen atoms and the amine group.
Conformational Analysis and Stereochemical Considerations in Solution and Solid States
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial for its biological activity. nih.gov Computational methods are widely used to perform conformational analysis and to study stereochemical aspects.
For flexible molecules like this compound, which has a rotatable bond between the pyrazine ring and the methanamine group, conformational analysis can identify the low-energy conformations that are likely to be populated in solution or when binding to a target.
Stereochemistry is of paramount importance in drug action. nih.gov If a molecule is chiral, its enantiomers can have different pharmacological and toxicological profiles. nih.gov The methanamine carbon in a substituted derivative of this compound could be a chiral center. In such cases, it is essential to consider the properties of each enantiomer separately. Computational methods can be used to study the interactions of individual enantiomers with chiral environments, such as protein binding sites, to understand the basis for their differential activity. nih.gov
While specific conformational and stereochemical studies on this compound are not detailed in the available literature, the principles of conformational analysis and stereochemistry are fundamental to the study of any biologically active molecule.
Advanced Spectroscopic and Structural Characterization
Single-Crystal X-ray Crystallography for Precise 3D Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
| Parameter | Value |
|---|---|
| Chemical Formula | C7H5BrN2 |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (Å3) | 675.47 (6) |
| Z (Formula units/cell) | 4 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ipb.pt Due to the complex nature of heterocyclic systems like (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine, one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit overlapping signals that are difficult to assign definitively. ipb.pt Advanced 2D NMR techniques are therefore employed for unambiguous structural assignment. rsc.org
COSY (Correlation Spectroscopy) : Identifies spin-spin coupling between protons (¹H-¹H correlations), revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon atoms to their attached protons (¹H-¹³C one-bond correlations).
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the entire molecular skeleton, especially around quaternary carbons and heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of flexible side chains, such as the methanamine group. ipb.pt
The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the effects of substituents on the pyrrolopyrazine ring system. ipb.pt For related nitrogen-containing heterocycles, ¹⁵N NMR has also been used to probe the electronic structure. researchgate.netrsc.org
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | HN1 | 11.91 |
| HC6 | 8.30 | |
| HC4 | 8.20 | |
| HC2 | 7.63 | |
| HC3 | 6.50 | |
| ¹³C | C8 (C7a) | 147.5 |
| C6 | 142.9 | |
| C4 | 130.3 | |
| C2 | 128.2 | |
| C7 (C3a) | 122.1 | |
| C5 | 111.1 | |
| C3 | 100.0 |
High-Resolution Mass Spectrometry and Mechanistic Mass Spectrometry for Reaction Pathway Analysis and Degradation Products
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the calculation of a unique molecular formula. mdpi.com For the parent scaffold, 5H-pyrrolo[2,3-b]pyrazine, the calculated exact mass is 119.048347172 Da. nih.gov For the target molecule, (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine (an isomer), the monoisotopic mass is 147.07965 Da. uni.lu
Mechanistic mass spectrometry, typically using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), is used to study the fragmentation pathways of ions. xml-journal.net This provides structural information and can be used to identify reaction byproducts or degradation products. mjcce.org.mk The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely be initiated at the weakest bonds and charge-stabilizing sites. Common fragmentation modes for related structures include:
Alpha-cleavage : The bond between the aminomethyl carbon and the pyrazine (B50134) ring is a likely site for initial cleavage. miamioh.edu
Ring Cleavage : Subsequent fragmentations often involve the characteristic loss of small, stable molecules (e.g., HCN, N₂) from the heterocyclic rings. researchgate.netsapub.org
Loss of Side Chains : Cleavage of bonds within the piperazine (B1678402) ring and between the ring and substituents is a common pathway for piperazine analogues. xml-journal.net
Analyzing these fragmentation patterns helps in the structural confirmation of the target molecule and the identification of related impurities in a sample. mjcce.org.mk
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₉N₄⁺ | 149.0822 | Protonated molecule |
| [M-NH₂]⁺ | C₇H₆N₃⁺ | 132.0556 | Loss of amino radical via alpha-cleavage |
| [C₆H₄N₃]⁺ | C₆H₄N₃⁺ | 118.0399 | Loss of CH₂NH₂ group and subsequent rearrangement |
| [C₅H₄N₂]⁺ | C₅H₄N₂⁺ | 92.0369 | Fragment from pyrazine ring cleavage (loss of HCN) |
Spectroscopic Techniques for Analyzing Molecular Interactions (e.g., UV-Vis Spectroscopy in DNA binding, Fluorescence Quenching)
Understanding how a molecule interacts with biological targets or other chemical species is crucial. Spectroscopic techniques like UV-Visible absorption and fluorescence spectroscopy are powerful, non-invasive methods for studying these molecular interactions in solution.
UV-Visible Spectroscopy: This technique is often used to study the binding of small molecules to macromolecules like DNA. mdpi.com When a molecule like a pyrrolopyrazine derivative binds to DNA, changes in its electronic environment can lead to alterations in its UV-Vis absorption spectrum. mdpi.com These changes can manifest as:
Hypochromism: A decrease in molar absorptivity.
Hyperchromism: An increase in molar absorptivity.
Bathochromic shift (red shift): A shift of the absorption maximum to a longer wavelength.
Hypsochromic shift (blue shift): A shift of the absorption maximum to a shorter wavelength.
By titrating the compound with increasing concentrations of DNA and monitoring these spectral changes, one can determine the binding mode (e.g., intercalation vs. groove binding) and calculate the binding constant (Kₐ), which quantifies the strength of the interaction. mdpi.com
Fluorescence Quenching: This technique is highly sensitive for studying binding events. scirp.org If the pyrrolopyrazine derivative is fluorescent, its fluorescence intensity may decrease (be "quenched") upon interaction with another molecule (a "quencher"), such as a metal ion or a biomolecule. researchgate.net The quenching can be due to various mechanisms, including the formation of a non-fluorescent ground-state complex (static quenching) or collisional deactivation (dynamic quenching). scirp.orgresearchgate.net By analyzing the quenching data using the Stern-Volmer equation, one can determine the quenching constant (Ksv), which provides insight into the accessibility of the fluorophore to the quencher and the nature of the interaction. researchgate.net
| Quencher Conc. (M) | Fluorescence Intensity (F₀/F) | Description |
|---|---|---|
| 0.0 | 1.0 | Initial fluorescence (no quencher) |
| 1.0 x 10⁻⁵ | 1.5 | A plot of F₀/F vs. [Quencher] yields a straight line. The slope of this line is the Stern-Volmer constant (Ksv), indicating the efficiency of quenching. researchgate.net |
| 2.0 x 10⁻⁵ | 2.0 | |
| 3.0 x 10⁻⁵ | 2.5 | |
| 4.0 x 10⁻⁵ | 3.0 |
Biological Activity and Preclinical Applications Excluding Human Clinical Data
In Vitro Biological Screening in Diverse Cell-Based Assays
The in vitro evaluation of pyrrolo[2,3-b]pyrazine derivatives is a critical step in identifying their potential as therapeutic agents. This typically involves assessing their ability to inhibit the growth of cancer cells and to modulate the activity of specific molecular targets.
Assessment of Antiproliferative Activity against Established Cancer Cell Lines (e.g., A549, HeLa, MCF-7, HepG-2)
Derivatives of the broader 7-azaindole (B17877) class have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, a novel 7-azaindole derivative, {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol}, was evaluated for its cytotoxic effects on human cervical carcinoma (HeLa), breast cancer (MCF-7 and MDA-MB-231), and other cell lines. nih.gov The compound exhibited effective inhibitory concentrations (IC50) of 16.96 µM/ml on HeLa cells, and 14.12 µM/ml and 12.69 µM/ml on MCF-7 and MDA-MB-231 cells, respectively. nih.gov
In another study, a series of novel 7-azaindole and 7-azaisatin derivatives were screened for their in vitro cytotoxic activities against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. researchgate.net Certain compounds within this series, namely 1h and 1i , exhibited potent activity against all three cell lines, suggesting their potential as broad-spectrum anticancer agents. researchgate.net
Furthermore, the antiproliferative activity of 7-aryl-6-azaindole-1-benzenesulfonamides was investigated, with compound 21 (7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole) showing remarkable potency against KB, HT29, MKN45, and H460 cancer cell lines, with IC50 values of 21.1, 32.0, 27.5, and 40.0 nM, respectively. acs.org
Antiproliferative Activity of Selected 7-Azaindole Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Source |
|---|---|---|---|---|
| {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol} | HeLa | Cervical Cancer | 16.96 µM/ml | nih.gov |
| {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol} | MCF-7 | Breast Cancer | 14.12 µM/ml | nih.gov |
| {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol} | MDA-MB-231 | Breast Cancer | 12.69 µM/ml | nih.gov |
| 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (21) | KB | Oral Epidermoid Carcinoma | 21.1 nM | acs.org |
| 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (21) | HT29 | Colorectal Adenocarcinoma | 32.0 nM | acs.org |
| 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (21) | MKN45 | Gastric Carcinoma | 27.5 nM | acs.org |
| 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (21) | H460 | Large Cell Lung Cancer | 40.0 nM | acs.org |
Evaluation of Kinase Inhibitory Potency and Target Selectivity in Biochemical and Cellular Assays
The 7-azaindole scaffold is a common feature in many kinase inhibitors. nih.govnih.gov These compounds often target the ATP-binding site of kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer. nih.gov
A series of 7-azaindole derivatives were designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in acute myeloid leukemia. nbuv.gov.ua Compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea) from this series demonstrated excellent inhibitory activity against CDK8 with an IC50 of 51.3 ± 4.6 nM. nbuv.gov.ua Further mechanistic studies revealed that this compound could inhibit the phosphorylation of STAT5, a downstream target of CDK8, and induce cell cycle arrest and apoptosis in acute myeloid leukemia cells. nbuv.gov.ua
In another study, a novel 7-azaindole derivative, 7-AID ({5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol}), was identified as a potent inhibitor of DDX3, an RNA helicase implicated in cancer. nih.gov Molecular docking studies suggested that 7-AID binds within the adenosine-binding pocket of DDX3. nih.gov The compound effectively inhibited DDX3 in a dose-dependent manner in HeLa, MCF-7, and MDA-MB-231 cells at both the mRNA and protein levels. nih.gov
Furthermore, researchers discovered a series of selective and covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors based on the 7-azaindole scaffold for the treatment of hepatocellular carcinoma. acs.org Representative compounds 24 and 30 from this series exhibited potent FGFR4 inhibition and high selectivity among a panel of kinases. acs.org
Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives
| Compound | Target Kinase | IC50 | Source |
|---|---|---|---|
| 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea (6) | CDK8 | 51.3 ± 4.6 nM | nbuv.gov.ua |
| Compound 24 (FGFR4 Inhibitor) | FGFR4 | Potent Inhibition | acs.org |
| Compound 30 (FGFR4 Inhibitor) | FGFR4 | Potent Inhibition | acs.org |
In Vivo Studies in Animal Models for Proof-of-Concept Research (e.g., Glomerulonephritis Models, Preclinical Oncological Models)
Characterization of Interactions with Biological Macromolecules (e.g., Calf Thymus DNA, Specific Proteins)
The biological activity of pyrrolo[2,3-b]pyrazine derivatives is intrinsically linked to their interactions with biological macromolecules. As discussed, a key mechanism of action for many of these compounds is the inhibition of protein kinases through binding to their ATP-binding pocket. nih.govnih.govnbuv.gov.ua
Molecular docking studies have provided insights into these interactions. For instance, the 7-azaindole derivative 7-AID was shown to interact with key residues Tyr200 and Arg202 within the binding pocket of the DDX3 protein through π-interactions and hydrogen bonds. nih.gov Similarly, docking studies of 7-azaindole and 7-azaisatin derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase have been performed to understand their binding modes. researchgate.net
While direct studies on the interaction of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine with calf thymus DNA are not prominently reported, the general class of nitrogen-containing heterocyclic compounds can interact with DNA through various modes, including intercalation and groove binding. However, for the pyrrolo[2,3-b]pyrazine class, the primary focus of research has been on their interactions with protein targets.
Applications in Materials Science and Organic Optoelectronics
Development of Pyrrolopyrazine Derivatives as Organic Semiconductor Building Blocks
The design and synthesis of novel organic semiconductor materials with high charge carrier mobility are critical for the advancement of high-performance organic field-effect transistors (OFETs). nih.govuni.lu The pyrrolopyrazine core is a versatile building block for creating such materials. nih.gov The introduction of nitrogen atoms into a conjugated system, as seen in the pyrazine (B50134) ring, is a known strategy to enhance the stability and electron-injection capabilities of organic molecules.
Research on related pyrrolo[3,2-b]pyrrole (B15495793) derivatives has demonstrated that these materials are promising for use in organic optoelectronics due to their advantageous tunability through synthetic design. kennesaw.edu The synthesis of these molecules can often be achieved through one-pot syntheses using commercially available reactants, making them more accessible than more complex organic molecules. kennesaw.edu For instance, new oligomers containing a pyrazine unit have been successfully prepared, with bithienyl derivatives showing p-type FET behavior and trifluoromethylphenyl derivatives exhibiting n-type FET behavior. rsc.org This demonstrates the versatility of the pyrazine core in creating both hole-transporting and electron-transporting materials.
The development of donor-acceptor copolymers is another key area where pyrrolopyrazine derivatives show significant promise. For example, copolymers based on a pyrrolo[3,2-b]pyrrole-2,5-dione acceptor unit have been synthesized for organic photovoltaic applications. The strategic selection of donor and acceptor moieties allows for the fine-tuning of the material's electronic and optical properties. nih.gov
| Derivative Type | Semiconducting Behavior | Key Structural Feature | Reference |
|---|---|---|---|
| Bithienyl-substituted pyrazine oligomers | p-type | Electron-rich bithienyl units | rsc.org |
| Trifluoromethylphenyl-substituted pyrazine oligomers | n-type | Electron-withdrawing trifluoromethylphenyl groups | rsc.org |
| Pyrrolo[3,2-b]pyrrole-2,5-dione copolymers | p-type (donor material) | Donor-acceptor architecture |
Investigation of Advanced Optical and Thermal Properties of Pyrrolopyrazine-Based Materials
The optical and thermal properties of pyrrolopyrazine-based materials are critical to their performance in electronic devices. The inherent charge-transfer characteristics of the pyrrolopyrazine core give rise to interesting photophysical behaviors.
Studies on pyrido[2,3-b]pyrazine (B189457) derivatives have shown that by systematically fine-tuning the band gap, a wide range of emission colors spanning the entire visible region from blue to red can be achieved. rsc.org This color-tunability is essential for applications in full-color displays. Furthermore, some of these derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs). rsc.org
The thermal stability of these materials is also a key consideration. Research on pyrazine-2,3-dicarboxylatocopper(II) complexes has demonstrated that these materials can be thermally stable, with decomposition often occurring in multistage processes. chempap.org The final solid product upon thermal decomposition was identified as CuO, indicating the robust nature of the inorganic component. chempap.org While this study focuses on metal complexes, it highlights the inherent thermal stability that can be associated with the pyrazine ring structure.
The optical properties of pyrrolopyrrole derivatives are also highly tunable. For example, a series of doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have been developed that exhibit strong absorption and efficient orange to deep red fluorescence, with quantum yields reaching up to 0.90. nih.gov These materials also show large two-photon absorption cross-sections and excellent photostability. nih.gov
| Derivative Family | Key Optical Property | Tuning Mechanism | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine | Full-color emission (blue to red) | Band gap engineering | High (TADF observed) | rsc.org |
| B/N-doped pyrrolo[3,2-b]pyrroles | Orange to deep red emission | Peripheral functionalization | Up to 0.90 | nih.gov |
| Pyrrolo[3,2-b]pyrrole-2,5-dione copolymers | Absorption in the visible range (up to 674 nm) | Copolymerization with different donor units | Not specified |
Potential in the Fabrication of Organic Optoelectronic Devices (e.g., Field-Effect Transistors, Light-Emitting Diodes, Photovoltaic Cells)
The promising semiconducting, optical, and thermal properties of pyrrolopyrazine derivatives translate into significant potential for their use in a variety of organic optoelectronic devices.
Organic Field-Effect Transistors (OFETs): As previously mentioned, pyrazine-containing oligomers have been successfully employed as the active layer in both p-type and n-type OFETs. rsc.org The ability to create both types of transistors from the same core structure is a significant advantage for the development of complementary circuits. Single crystal field-effect transistors based on a related 6H-pyrrolo[3,2-b:4,5-b´]bis rsc.orgrsc.orgbenzothiazine have demonstrated high mobility (3.6 cm²/Vs) and excellent stability. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The development of pyrido[2,3-b]pyrazine-based materials with high photoluminescence quantum efficiencies and full-color tunability makes them highly attractive for OLED applications. rsc.org Notably, yellow and orange emitting TADF-based OLEDs have been fabricated with high external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively. rsc.org Furthermore, pyrazino[2,3-f] nih.govrsc.orgphenanthroline-based emitters have shown color-tunable TADF with aggregation-induced emission (AIE) characteristics, leading to high-efficiency OLEDs with EQEs up to 20.1%. rsc.org
Organic Photovoltaic Cells (OPVs): In the realm of solar energy, pyrrolo[3,2-b]pyrrole-based copolymers have been utilized as donor materials in bulk heterojunction solar cells. A device fabricated with a P2:PC71BM blend (1:2 ratio) exhibited a power conversion efficiency (PCE) of 1.42%, with an open-circuit voltage (Voc) of 0.84 V and a short-circuit current density (Jsc) of 5.10 mA/cm². While these initial results are modest, they demonstrate the potential of this class of materials for photovoltaic applications.
| Device Type | Pyrrolopyrazine Derivative Used | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| OFET | Bithienyl-substituted pyrazine oligomer | Mobility (p-type) | Not specified | rsc.org |
| OFET | Trifluoromethylphenyl-substituted pyrazine oligomer | Mobility (n-type) | Not specified | rsc.org |
| OLED | Pyrido[2,3-b]pyrazine-based TADF emitter | External Quantum Efficiency (EQE) | Up to 20.0% (yellow) | rsc.org |
| OLED | Pyrazino[2,3-f] nih.govrsc.orgphenanthroline-based TADF emitter | External Quantum Efficiency (EQE) | Up to 20.1% (yellow-orange) | rsc.org |
| OPV | Pyrrolo[3,2-b]pyrrole-based copolymer (P2) | Power Conversion Efficiency (PCE) | 1.42% |
Future Research Directions and Translational Potential in Basic Science
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine and its derivatives hinges on the development of more efficient, atom-economical, and environmentally benign methodologies. Current research is shifting away from classical multi-step procedures towards innovative catalytic and tandem reaction strategies.
Key areas of exploration include:
Catalytic Cross-Coupling Reactions: Methods like the Sonogashira cross-coupling, already used for related 8-aza-7-deazapurine nucleosides, offer a powerful tool for introducing diverse substituents onto the core scaffold. tandfonline.com
Copper-Catalyzed Reactions: The use of copper(I) catalysis for intramolecular hydroamination has been demonstrated for analogous aza-deazapurine systems, presenting a novel route for ring formation. nih.govacs.org This approach can lead to the selective formation of specific isomers. nih.gov
Multicomponent and Tandem Reactions: The development of one-pot syntheses, such as the tandem iminium cyclization and Smiles rearrangement reported for related pyridopyrrolopyrazine systems, represents a significant advance. nih.gov Such strategies increase efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.govrsc.org
C-H Activation: Direct C-H arylation is another emerging technique that allows for the modification of the heterocyclic core without the need for pre-functionalized starting materials, further enhancing synthetic efficiency. researchgate.net
Table 1: Emerging Synthetic Methodologies for Pyrrolopyrazine and Related Scaffolds
| Methodology | Key Features | Potential Advantage | Citation |
|---|---|---|---|
| Copper(I)-Catalyzed Hydroamination | Forms new C-N bonds for ring closure. | High selectivity for specific isomers. | nih.gov |
| Sonogashira Cross-Coupling | Forms C-C bonds with alkynes. | Introduces a wide range of functional groups. | tandfonline.com |
| Tandem Cyclization/Rearrangement | Multiple bond-forming events in a single step. | Increased molecular complexity and efficiency. | nih.gov |
| Multicomponent Reactions | Combines three or more reactants in one pot. | Rapid library generation and reduced waste. | rsc.org |
Advanced Structural Elucidation of Novel and Complex Derivatives
As synthetic methods produce increasingly complex derivatives of this compound, advanced analytical techniques are crucial for unambiguous characterization. Future research will rely on a synergistic combination of spectroscopic and computational methods to provide a complete picture of molecular structure, conformation, and electronic properties.
High-Resolution Spectroscopy: Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (LC-MS) will remain the cornerstone of structural identification. mdpi.com These techniques are essential for verifying the connectivity and composition of newly synthesized molecules.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and offers precise insights into bond lengths, bond angles, and solid-state packing. nih.gov This technique is invaluable for understanding how substituents influence the geometry of the pyrrolopyrazine core. nih.gov
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are becoming indispensable. rsc.org DFT can be used to predict spectroscopic properties (like NMR chemical shifts), which, when compared with experimental data, provide a higher level of confidence in structural assignments. rsc.org Furthermore, these computations can elucidate electronic properties, such as the distribution of frontier molecular orbitals (HOMO/LUMO), which are critical for predicting reactivity and photophysical behavior. rsc.orgrsc.org
Chiroptical Methods: For chiral derivatives, Circular Dichroism (CD) spectroscopy will be essential for determining stereochemistry and studying conformational dynamics in solution, as has been done for related nucleoside analogues. acs.org
Deeper Mechanistic Understanding of Biological Activities at a Fundamental Molecular Level
While it is known that 5H-pyrrolo[2,3-b]pyrazine derivatives tend to function as kinase inhibitors, the precise molecular mechanisms often remain to be fully elucidated. researchgate.netnih.gov Future basic science research will focus on moving beyond simple activity screening to a more profound understanding of how these molecules interact with their biological targets and influence cellular networks.
Key research avenues include:
Target Deconvolution: Identifying the specific molecular targets of bioactive compounds is a primary goal. For instance, certain pyrrolo[2,3-b]pyrazines have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.netdoaj.org Future work will aim to uncover the full spectrum of kinases or other proteins that interact with this scaffold.
Molecular Modeling and Docking: Computational docking simulations are critical for visualizing and predicting how these molecules bind within the active sites of proteins. nih.govnih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and selectivity, providing a rational basis for observed activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifying the structure of the pyrrolopyrazine scaffold affects its biological activity is crucial. researchgate.net This involves synthesizing libraries of related compounds and correlating the structural changes with changes in potency and selectivity.
Elucidation of Signaling Pathways: Understanding the downstream consequences of target engagement is vital. For compounds that overcome drug resistance, it is necessary to investigate the broader signaling networks to understand the mechanism of action at a systems level. nih.gov
Rational Design of Next-Generation Pyrrolo[2,3-b]pyrazine Scaffolds with Tunable Properties
The future development of the pyrrolo[2,3-b]pyrazine scaffold will be driven by rational design principles, where molecular modifications are made with a specific outcome in mind. researchgate.net This approach leverages a deep understanding of structure-property relationships to create next-generation molecules with precisely tailored functions.
Examples of rational design strategies include:
Modulating Biological Activity: Researchers have demonstrated that increasing the flexibility of a side chain on the related pyrrolo[2,3-d]pyrimidine scaffold can broaden the spectrum of receptor tyrosine kinase inhibition. nih.gov Similarly, altering the linker atom between the core and a side group can fine-tune inhibitory potency against specific targets like the c-Met kinase. nih.gov
Tuning Optoelectronic Properties: For materials science applications, the electronic properties can be systematically tuned. By creating donor-acceptor-donor (D-A-D) architectures based on a related pyridopyrazine core, researchers can control the intramolecular charge transfer (ICT) characteristics, leading to materials with tunable emission colors from blue to red. rsc.org Extending the π-conjugated system in similar scaffolds also leads to predictable shifts in absorption and emission spectra. nih.gov
Computational-Guided Design: Molecular modeling, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) studies are powerful computational tools that accelerate the design process. researchgate.net These methods allow for the in silico screening of virtual compounds, prioritizing the synthesis of those most likely to possess the desired properties.
Table 2: Strategies for Rational Design of Pyrrolopyrazine Scaffolds
| Design Strategy | Targeted Property | Example Application | Citation |
|---|---|---|---|
| Side Chain Homologation | Biological Selectivity | Broadening the spectrum of RTK inhibition. | nih.gov |
| Linker Atom Modification | Biological Potency | Optimizing c-Met kinase inhibition. | nih.gov |
| Donor-Acceptor Architecture | Optoelectronic Properties | Tuning emission wavelength for OLEDs. | rsc.org |
| π-System Extension | Photophysical Properties | Red-shifting absorption/emission for imaging. | nih.gov |
Emerging Applications in Chemical Biology Tool Development and Fundamental Material Innovation
The versatility of the pyrrolo[2,3-b]pyrazine scaffold extends beyond traditional medicinal chemistry into the realms of chemical biology and materials science. The ability to rationally tune its properties opens up new avenues for creating sophisticated molecular tools and innovative functional materials.
Chemical Biology Tools: Potent and selective inhibitors derived from the pyrrolo[2,3-b]pyrazine core can be developed into chemical probes. nih.gov By attaching a fluorescent reporter or an affinity tag, these probes can be used to visualize the localization of target proteins within cells, pull down interacting partners, and help elucidate complex biological pathways.
Organic Electronics and Optoelectronics: The tunable fluorescence and electronic properties of related pyridopyrazine systems make them highly attractive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org Some derivatives exhibit aggregation-induced emission (AIE), a highly desirable property for solid-state lighting and sensors. rsc.org
Nonlinear Optical (NLO) Materials: Certain pyrido[2,3-b]pyrazine (B189457) derivatives have been shown to possess significant second-order hyperpolarizabilities, indicating a strong NLO response. rsc.org This suggests potential applications in advanced technologies like optical data storage, telecommunications, and frequency conversion.
Sensing and Diagnostics: The unique electrochemical properties of these scaffolds have been harnessed to create sensors for biomolecules like DNA. rsc.org Furthermore, by tuning the fluorescence emission into the deep-red or near-infrared region, as achieved with related pyrrolo-pyrrole dyes, derivatives could be developed for in vivo bio-imaging, which benefits from reduced light scattering and tissue autofluorescence. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
